molecular formula C4H4N2O2 B104379 1H-Imidazole-4-carboxylic acid CAS No. 1072-84-0

1H-Imidazole-4-carboxylic acid

Cat. No. B104379
CAS RN: 1072-84-0
M. Wt: 112.09 g/mol
InChI Key: NKWCGTOZTHZDHB-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylic acid is a versatile chemical compound that serves as a building block in the synthesis of various biologically active molecules. It is characterized by the presence of an imidazole ring, a five-membered planar ring structure containing three carbon atoms and two nitrogen atoms at non-adjacent positions, and a carboxylic acid group at the 4-position.

Synthesis Analysis

The synthesis of 1H-imidazole derivatives has been explored in several studies. For instance, the synthesis of 1H-imidazoles with hormonal activity and antiproliferative effects against human breast cancer cell lines has been reported, highlighting the importance of structural modifications for biological activity . Additionally, the preparation of 1H-imidazol-1-yl-substituted carboxylic acids has been described, with the distance between the imidazole and carboxylic acid groups being crucial for optimal potency as thromboxane synthetase inhibitors .

Molecular Structure Analysis

The molecular structure of 1H-imidazole-4-carboxylic acid derivatives has been investigated through various techniques. For example, the crystal structures of imidazole salts formed with aromatic carboxylic acids have been studied, revealing the presence of strong N-H…O and O-H…O hydrogen bonds that define the supramolecular architecture . Similarly, the molecular structure of triorganotin carboxylates of 1-methyl-1H-imidazole-4-carboxylic acid has been determined using single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

1H-Imidazole-4-carboxylic acid and its derivatives participate in a variety of chemical reactions. The compound has been used to create multi-component hydrogen-bonding salts with aromatic acids, demonstrating the role of proton transfer and hydrogen bonding in the formation of complex structures . It has also been involved in the synthesis of imidazole-4,5-dicarboxamides, which are derivatized with amino acid esters . Furthermore, the reactivity of 1H-imidazole-4-carboxylic acid has been utilized in the construction of coordination polymers with Cd(II), exhibiting structure-related photoluminescent properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-imidazole-4-carboxylic acid derivatives are influenced by their molecular structure and the nature of their substituents. The thermal stability of hydrogen-bonding salts formed with imidazole has been investigated using thermogravimetric analysis, indicating the robustness of these compounds . The photoluminescent properties of coordination polymers based on 1H-imidazole-4-carboxylic acid have also been studied, showing potential applications in materials science .

Scientific Research Applications

Process Intensification in Flow Synthesis

1H-4-Substituted imidazoles, derived from 1H-Imidazole-4-carboxylic acid, are crucial in synthesizing NS5A inhibitors like daclatasvir. A high-temperature/high-pressure continuous flow synthesis method for these compounds has been developed. This process intensification allows rapid heating and is significant for reducing the environmental impact of chemical processes (Carneiro et al., 2015).

Application in Coordination Polymer Construction

1H-Imidazole-4-carboxylic acid derivatives have been employed to create a variety of coordination polymers. These compounds exhibit versatile coordination abilities and can form unique structures like 3D frameworks and layer structures, showcasing their potential in material science (Guo et al., 2013).

Role in Catalytic Synthesis

The compound has been used as a key template in the catalytic enantioselective synthesis of α-amino acid derivatives. This approach enables the efficient construction of complex molecular structures, highlighting its role in organic synthesis (Etxabe et al., 2015).

Biochemical Studies

1H-Imidazole-4-carboxylic acid and its derivatives have been explored in various biochemical applications. For instance, they have been studied for their potential as anti-tuberculosis agents, highlighting their relevance in medicinal chemistry (Gupta et al., 2004).

Metal-Mediated DNA Base Pairing

Imidazole-4-carboxylate, a derivative, has been used in metal-mediated base pairing in DNA. This application is significant in the field of biochemistry, demonstrating the potential of 1H-Imidazole-4-carboxylic acid derivatives in genetic research (Sandmann et al., 2019).

Safety And Hazards

1H-Imidazole-4-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

properties

IUPAC Name

1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWCGTOZTHZDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147949
Record name 1H-Imidazole-4-carboxylic acid
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Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1H-Imidazole-4-carboxylic acid

CAS RN

1072-84-0
Record name 1H-Imidazole-5-carboxylic acid
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Record name Imidazole-4-carboxylic acid
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Record name Imidazole-4-carboxylic acid
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Record name 1H-Imidazole-4-carboxylic acid
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Record name 1H-Imidazole-4-carboxylic acid
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Record name 1H-imidazole-4-carboxylic acid
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Record name IMIDAZOLE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
R Li, H Su, W Chen, YH Yan, C Zhou, L Mou… - Bioorganic & Medicinal …, 2022 - Elsevier
… Compounds 4 (with 1H-imidazole-4-carboxylic acid), 5 (with 4H-1,2,4-triazole-3-carboxylic acid), 6 (with 1H-1,2,4-triazole-3-carboxylic acid), 7 (with 1H-1,2,4-triazole-5-carboxylic acid) …
Number of citations: 2 www.sciencedirect.com
SL Cai, M Pan, SR Zheng, JB Tan, J Fan, WG Zhang - CrystEngComm, 2012 - pubs.rsc.org
Three new Cd(II) coordination polymers with 1H-imidazole-4-carboxylic acid (Himc), [Cd(Himc)2(H2O)]n (1), [Cd(Himc)2]n (2) and [Cd2(Himc)2(SO4)(H2O)2]n (3) were perpared by …
Number of citations: 37 pubs.rsc.org
K Rehse, J Steege - Archiv der Pharmazie: An International …, 2005 - Wiley Online Library
Arylalkyl‐5‐phenylsulfonamino‐imidazole‐4‐carboxylic acid esters and their carboxamides with an additional secondary amino group were synthesized and identified as antiplatelet …
Number of citations: 9 onlinelibrary.wiley.com
W Mao, K Bao, Y Feng, Q Wang, J Li… - Main Group Metal …, 2015 - degruyter.com
… Two triorganotin carboxylates containing the imidazole ring have been synthesized from 1-methyl-1H-imidazole-4-carboxylic acid and the corresponding triorganotin hydroxide or …
Number of citations: 13 www.degruyter.com
R Arrué, D Toledo, O Peña, JY Pivan, M Reis… - Journal of the Chilean …, 2018 - SciELO Chile
… In the search of stable systems with paramagnetic metal centers, the 1H-imidazole-4-carboxylic acid (H 2 IMC) and 1H-imidazole-4,5-imidazoledicarboxylic acid (H 3 IMDC) have …
Number of citations: 14 www.scielo.cl
X Yin, SL Cai, SR Zheng, J Fan… - … Section C: Crystal …, 2012 - scripts.iucr.org
… However, the coordination chemistry of the simple imidazole-based carboxylate ligand 1H-imidazole-4-carboxylic acid (H 2 imc) has been less well explored. Similar to imidazole-based …
Number of citations: 4 scripts.iucr.org
H Zhou, X Li, Y Li, X Zhu, L Zhang, J Li - European Journal of Medicinal …, 2020 - Elsevier
As part of a continuing study, we designed and synthesized four series of 1-phenylimidazole-4-carboxylic acid derivatives as xanthine oxidoreductase (XOR) inhibitors, evaluated their …
Number of citations: 11 www.sciencedirect.com
S Zheng, S Cai, J Fan, W Zhang - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
… 1H-Imidazole-4-carboxylic acid (H 2 imc), which is recognized as efficient N/O donors exhibiting versatile coordination behaviors and potential hydrogen-bonding abilities, remains …
Number of citations: 12 scripts.iucr.org
M Buczkowska, A Bodtke, U Lindequist… - Archiv der …, 2011 - Wiley Online Library
… Likewise, a complex between Zn(II) and 1H-imidazole-4-carboxylic acid has been reported recently by X-ray crystallography to be a trans-configured bis-imidazole-4-carboxylate …
Number of citations: 30 onlinelibrary.wiley.com
J Shao, Q Ge, Y Ouyang, CZ Xie, XT Zhang… - Inorganic Chemistry …, 2013 - Elsevier
New scalene tricopper complex [Cu II 3 (HImbm)(bipy) 6 ](ClO 4 ) 4 · 3CH 3 OH · 4H 2 O (1) (H 3 Imbm = 5-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-4-carboxylic acid, bipy = 2,2′-…
Number of citations: 5 www.sciencedirect.com

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